Product packaging for 2-Mesityl-2-oxoacetamide(Cat. No.:)

2-Mesityl-2-oxoacetamide

Cat. No.: B12849578
M. Wt: 191.23 g/mol
InChI Key: JTGZSIBHDUGNHR-UHFFFAOYSA-N
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Description

2-Mesityl-2-oxoacetamide (CAS 1896084-46-0) is a high-purity organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It serves as a versatile building block in organic synthesis, particularly valuable in the development of pharmaceuticals and agrochemicals. Its structure, featuring a mesityl group and a reactive oxoacetamide moiety, allows it to act as a precursor for the preparation of various heterocyclic compounds, which are crucial in drug discovery pipelines. Researchers utilize this compound in the study of enzyme inhibition and as a key intermediate in the synthesis of novel biologically active molecules. Its unique properties enable the creation of tailored molecules with specific characteristics for advanced research and industrial applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B12849578 2-Mesityl-2-oxoacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-6-4-7(2)9(8(3)5-6)10(13)11(12)14/h4-5H,1-3H3,(H2,12,14)

InChI Key

JTGZSIBHDUGNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=O)N)C

Origin of Product

United States

Structural and Chemical Significance Within Oxoacetamide Frameworks

The α-ketoamide motif is a prevalent and valuable structural unit found in numerous natural products and pharmacologically active compounds. evitachem.combldpharm.com This framework is characterized by two adjacent carbonyl groups, one of which is an amide. This arrangement of functional groups imparts a unique reactivity profile, featuring two electrophilic centers and two potential nucleophilic sites, which allows for a variety of chemical transformations. nih.gov The α-ketoamide moiety can confer conformational rigidity or flexibility to a molecule and has the capacity to form hydrogen bonds, which is crucial for its interaction with biological targets. wikipedia.orgspcmc.ac.in

In the specific case of 2-Mesityl-2-oxoacetamide, the core structure is an oxoacetamide framework where the nitrogen atom is unsubstituted, and the second carbon atom is attached to a mesityl group. The inherent reactivity of the α-ketoamide core is significantly modulated by the presence of this bulky substituent.

Relevance of the Mesityl Moiety in Stereoelectronic Control and Steric Influence

The mesityl group, a 2,4,6-trimethylphenyl substituent, is renowned for its substantial steric bulk. wikipedia.org This steric hindrance plays a critical role in directing the outcome of chemical reactions by physically impeding the approach of reagents to certain parts of the molecule. uu.nllibretexts.org This can lead to enhanced selectivity in reactions by favoring less hindered pathways. doubtnut.com For instance, in reactions involving nucleophilic attack at the carbonyl centers of 2-Mesityl-2-oxoacetamide, the mesityl group would be expected to dictate the trajectory of the incoming nucleophile, potentially favoring attack at the less hindered amide carbonyl or influencing the facial selectivity of attack on the ketone carbonyl.

Current Research Trajectories and Unexplored Frontiers for 2 Mesityl 2 Oxoacetamide

Strategic Approaches for Constructing the Oxoacetamide Core

The synthesis of the α-ketoamide moiety, a key structural feature in numerous biologically active compounds, has been the subject of extensive research. The construction of the 2-oxoacetamide (B1243867) core, particularly with sterically hindered groups like mesityl, requires carefully designed synthetic strategies.

Formation via Carbamoyllithium Species and Ester Homologation

The use of highly reactive organolithium intermediates, such as carbamoyllithium species, represents a powerful method for constructing α-ketoamides. These carbamoyl (B1232498) anion equivalents can be generated and trapped with appropriate electrophiles to form the desired amide bond. thieme-connect.de However, their inherent instability often necessitates their generation in the presence of the electrophile. thieme-connect.de A significant advancement involves the generation of carbamoyllithium species from the reductive lithiation of carbamoyl chlorides. thieme-connect.dekyoto-u.ac.jp These intermediates can then be used in three-component reactions. For instance, a carbamoyllithium compound can react with an electrophile like methyl chloroformate and a functionalized organolithium reagent to produce functionalized α-ketoamides. kyoto-u.ac.jpresearchgate.net

Another strategic approach is ester homologation, which involves the conversion of a carboxylic acid or its ester derivative into a higher homologue. wikipedia.org The Kowalski ester homologation, specifically, provides a route to extend an ester by a methylene (B1212753) unit through an ynolate intermediate. wikipedia.orgorganic-chemistry.org This method involves the reaction of an ester with preformed dibromomethyllithium, followed by rearrangement and quenching to yield the homologated ester. organic-chemistry.org While not a direct route to this compound, the principles of homologation can be adapted to build the required carbon skeleton prior to amidation.

Synthesis from Activated Carboxylic Acid Derivatives

A more traditional and widely employed strategy for synthesizing oxoacetamides involves the acylation of an amine with an activated carboxylic acid derivative. uomustansiriyah.edu.iq For the synthesis of this compound, this typically involves the reaction of mesitylamine (2,4,6-trimethylaniline) with an activated form of a 2-oxoacetic acid equivalent.

The most common activated derivative is an acyl chloride. The reaction of amines with oxalyl chloride is a primary method for producing oxalamides. nih.govdoi.org To synthesize an N-substituted 2-oxoacetamide, a mono-ester of oxalic acid, such as ethyl oxalyl chloride, is often used. The reaction between an amine like 2-amino-5-chlorobenzophenone (B30270) and ethyl oxalyl chloride in the presence of a base like pyridine (B92270) proceeds to form the corresponding N-aryloxalamic acid ethyl ester. orgsyn.org This intermediate can then be further manipulated. A similar pathway starting with mesitylamine would yield N-mesityloxalamic acid ethyl ester, a direct precursor to the target molecule.

Alternative methods include the direct condensation of α-keto acids with amines. sioc-journal.cn Therefore, reacting 2-mesityl-2-oxoacetic acid with an aminating agent would also produce this compound.

One-Pot Synthetic Routes for Oxalamide Scaffolds

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot multi-component reactions. Several innovative one-pot methods for synthesizing unsymmetrical oxalamide derivatives have been reported. rsc.orgrsc.orgscitechseries.com

One novel, eco-friendly approach involves the reaction of dichloroacetamide with an amine or amide in a basic medium, using water as the oxygen source and carbon tetrabromide (CBr₄) as a bromine source. rsc.orgrsc.orgscitechseries.com This protocol facilitates the formation of new C–O and C–N bonds through a process involving the triple cleavage of a CCl₂Br intermediate, yielding unsymmetrical oxalamides in good to excellent yields under mild conditions. rsc.orgrsc.org Another sustainable method is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex, which generates hydrogen gas as the only byproduct. nih.gov This reaction can be used to synthesize mixed aryl/alkyl oxalamides. nih.gov

Table 1: Examples of One-Pot Oxalamide Synthesis
MethodKey ReagentsCatalyst/PromoterKey FeaturesReference
Triple Cleavage of CCl₂BrDichloroacetamide, Amine/Amide, CBr₄, H₂OBaseEco-friendly, mild conditions, forms C-O/C-N bonds. rsc.orgrsc.orgscitechseries.com
Dehydrogenative CouplingEthylene Glycol, AminesRuthenium Pincer ComplexSustainable, generates H₂ as byproduct, produces mixed oxalamides. nih.gov
Reaction of Salicylaldehyde and IsocyanideSalicylaldehyde, Alkyl IsocyanideNone (Catalyst-free)Simple, mild room temperature conditions, regioselective. nih.gov

Integration of Modern Synthetic Techniques

To overcome the limitations of traditional batch processing, such as poor heat transfer, safety concerns with hazardous reagents, and difficulties in scaling up, modern synthetic techniques like continuous flow chemistry and microwave-assisted synthesis are increasingly being integrated into the preparation of fine chemicals and pharmaceuticals.

Continuous Flow Chemistry in the Preparation of Oxoacetamides

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, stoichiometry, and residence time, leading to improved reproducibility, safety, and scalability. mt.comvapourtec.com This technology is particularly advantageous for reactions involving highly reactive or unstable intermediates. thieme-connect.dekyoto-u.ac.jp

The generation of carbamoyllithium species, as discussed in section 2.1.1, is an excellent example of a reaction that benefits from a flow microreactor system. thieme-connect.dekyoto-u.ac.jpresearchgate.net In a flow setup, the unstable carbamoyllithium intermediates can be generated from a carbamoyl chloride and lithium metal and immediately reacted with an electrophile in a subsequent chamber. thieme-connect.de The fast mixing and precise temperature control inherent to microreactors suppress side reactions and allow for satisfactory yields of α-oxo amides. thieme-connect.de This method has been successfully applied to the three-component synthesis of functionalized α-ketoamides. kyoto-u.ac.jpresearchgate.net The use of flow chemistry not only enhances safety by minimizing the amount of hazardous material present at any given time but also allows for reactions under conditions that would be unsafe in a traditional batch reactor. mt.com The scalability of flow processes can be achieved by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. scielo.br

Table 2: Flow Synthesis of α-Oxo Amides via Carbamoyllithium Intermediates
Starting MaterialReagentFlow RateTemp.Residence TimeYieldReference
N,N-bis(4-methoxybenzyl)carbamoyl chlorideLithium NaphthalenideHigh-78°CShortSatisfactory thieme-connect.de
(2S,3R)-2,3-diphenyloxiranes-BuLi10.0-16.19 mL/min-78°CNot specifiedNot specified kyoto-u.ac.jp

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.gov The technique relies on the efficient and uniform heating of the reaction mixture through the interaction of microwave radiation with polar molecules. nih.govrsc.org

Photochemical and Electrochemical Approaches in C-C Bond Formation

Modern synthetic methods are increasingly leveraging photochemical and electrochemical techniques to forge C-C bonds under mild conditions, offering alternatives to traditional, often harsher, synthetic protocols. These energy-efficient approaches are particularly relevant for the synthesis of complex molecules like α-ketoamides.

Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. One notable application is the synthesis of α-ketoamides from readily available starting materials. For instance, a metal-free method utilizes Eosin Y, a photoredox catalyst, to achieve the oxidative amination of 2-bromoacetophenones with air as the oxidant, yielding a broad range of α-ketoamides with good functional group tolerance. nih.gov This approach has been successfully demonstrated on a gram scale. nih.gov Another innovative photochemical strategy involves the N-H insertion of amines into sulfoxonium ylides, catalyzed by a photoredox system. researchgate.net This single-electron transfer (SET) process allows for the direct, one-step synthesis of α-ketoamides from simple amines and sulfoxonium ylides with a wide substrate scope. researchgate.net Furthermore, the synergistic use of an iridium-based photoredox catalyst and a chiral N,N'-dioxide-NiBr2 complex enables the direct asymmetric alkylation of α-keto pyrazoleamides with hydrocarbons, producing tertiary α-hydroxy amides with high yields and enantioselectivity. colab.ws

Electrochemical Methods: Electro-organic synthesis provides a green and efficient alternative for constructing α-ketoamides. A metal-free electrochemical approach has been developed for the synthesis of α-ketoamides through the decarboxylative coupling of α-keto acids with isocyanides and water. rsc.org This method operates under constant current electrolysis in an undivided cell at room temperature, avoiding the need for transition metal catalysts and external oxidants. rsc.org Another strategy involves the direct electrochemical amidation of α-ketoaldehydes and amines, which is notable for being catalyst-, oxidant-, and electrolyte-free, producing only hydrogen as a byproduct. researchgate.net This clean method boasts high atom economy and scalability. researchgate.net Additionally, iodide-mediated anodic oxidation of aryl methyl ketones represents another electrochemical route to α-ketoamides. rsc.org This process is believed to proceed through a radical-based pathway involving an iodine radical. rsc.org

Interactive Data Table: Comparison of Photochemical and Electrochemical Methods for α-Ketoamide Synthesis
MethodCatalyst/MediatorStarting MaterialsKey FeaturesReference
Photochemical
Oxidative AminationEosin Y (photoredox catalyst)2-Bromoacetophenones, AminesMetal-free, uses air as oxidant, broad substrate scope. nih.gov
N-H InsertionPhotoredox catalystSulfoxonium ylides, AminesSingle-step synthesis, broad substrate scope. researchgate.net
Asymmetric AlkylationIr-based photoredox catalyst, chiral N,N'-dioxide-NiBr2 complexα-Keto pyrazoleamides, HydrocarbonsProduces chiral tertiary α-hydroxy amides, high enantioselectivity. colab.ws
Electrochemical
Decarboxylative Couplingn-Bu4NI (electrolyte)α-Keto acids, Isocyanides, WaterMetal-free, oxidant-free, room temperature. rsc.org
Direct AmidationNoneα-Ketoaldehydes, AminesCatalyst-, oxidant-, and electrolyte-free, high atom economy. researchgate.net
Anodic OxidationIodideAryl methyl ketones, AminesRadical-based pathway. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The development of synthetic methods that control stereochemistry is crucial for accessing chiral molecules with specific biological activities. Both organocatalysis and transition-metal catalysis have proven to be powerful strategies for the enantioselective and diastereoselective synthesis of α-ketoamide analogues.

Organocatalytic Strategies for Asymmetric Transformations

Organocatalysis has become a cornerstone of asymmetric synthesis, providing metal-free alternatives for creating chiral molecules. In the context of α-ketoamide analogues, organocatalysts have been instrumental in achieving high levels of stereocontrol.

A notable example is the catalytic enantioselective Pictet-Spengler reaction of tryptamines with α-ketoamides. nih.govd-nb.info This reaction, catalyzed by a novel prolyl-urea organocatalyst with a single H-bond donor, produces 1,1-disubstituted tetrahydro-β-carbolines in excellent yields and with high enantioselectivity. nih.govd-nb.info The reaction tolerates a variety of functional groups on both the tryptamine (B22526) and the α-ketoamide, highlighting its synthetic utility. d-nb.info

Furthermore, organocatalytic approaches have been developed for the synthesis of chiral α-monosubstituted-β-dicarbonyls, including β-keto amides. nih.gov A chiral tertiary amine organocatalyst facilitates a crystallization-induced diastereoconvergence in the Mannich reaction, leading to the formation of the desired products with excellent stereoselectivity. nih.gov This method has been successfully applied to the synthesis of morpholine (B109124) β-keto amides. nih.gov

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a complementary and powerful approach to the asymmetric synthesis of chiral molecules, including derivatives of this compound. These methods often exhibit high efficiency and selectivity.

The diastereoselective reduction of chiral α-keto amides derived from (S)-proline esters using metal hydrides is a well-established method for producing optically active α-hydroxy acids. rsc.orgoup.com The choice of reducing agent and the presence of metallic salts can influence the stereochemical outcome, allowing for the selective synthesis of either (R)- or (S)-α-hydroxy acids. oup.com For instance, reduction with lithium borohydride (B1222165) typically yields (S)-α-hydroxy acids, while diisobutylaluminum hydride favors the formation of (R)-isomers. oup.com

Highly diastereoselective additions of nucleophiles to chiral α-keto amides have also been achieved. For example, α-keto amides bearing (S)-indoline chiral auxiliaries react with lithiated methoxyallene (B81269) or lithium acetylides with high diastereoselectivity (up to >99% de) to form tertiary α-hydroxy allenes or acetylenes, respectively. rsc.org Similarly, the diastereoselective allylation of chiral α-keto amides derived from (S)-proline esters can be controlled by the use of Lewis acids, leading to the synthesis of functionalized tertiary homoallyl alcohols. acs.org

Interactive Data Table: Asymmetric Synthesis of Chiral α-Ketoamide Analogues
MethodCatalyst/ReagentSubstrateProductKey FeaturesReference
Organocatalysis
Pictet-Spengler ReactionProlyl-urea organocatalystTryptamines, α-Ketoamides1,1-Disubstituted tetrahydro-β-carbolinesHigh yields and enantioselectivities. nih.govd-nb.info
Mannich ReactionChiral tertiary amineβ-Dicarbonyls, Iminesα-Monosubstituted-β-keto amidesCrystallization-induced diastereoconvergence. nih.gov
Transition Metal Catalysis
Diastereoselective ReductionLiBH4 or Diisobutylaluminum hydrideChiral α-keto amides from (S)-proline estersOptically active α-hydroxy acidsStereochemical outcome depends on the reducing agent. rsc.orgoup.com
Diastereoselective AdditionLithiated methoxyallene or lithium acetylidesChiral α-keto amides with (S)-indoline auxiliaryTertiary α-hydroxy allenes or acetylenesHigh diastereoselectivity (up to >99% de). rsc.org
Diastereoselective AllylationLewis acidChiral α-keto amides from (S)-proline estersTertiary homoallyl alcoholsStereochemistry controlled by Lewis acid. acs.org

Multicomponent Reaction (MCR) Strategies Towards this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgpreprints.org This approach offers significant advantages, including reduced reaction times, lower costs, and decreased waste generation, making it a cornerstone of modern and green chemistry. nih.gov

The Ugi four-component condensation (U-4CC) is a prominent MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnumberanalytics.com This reaction is particularly valuable for creating diverse compound libraries for pharmaceutical screening due to its broad substrate scope. organic-chemistry.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid to yield the final bis-amide product. numberanalytics.com Derivatives of this compound can be envisioned as products of Ugi reactions or as starting materials for subsequent transformations. Post-Ugi modifications are a powerful strategy for generating complex heterocyclic structures. sioc-journal.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including α-ketoamides.

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs, like the Ugi reaction, are excellent examples of atom-economical reactions. slideshare.net

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives like water or supercritical carbon dioxide. mdpi.comsemanticscholar.org Electrochemical syntheses that can be performed in greener solvents or even solvent-free conditions are highly desirable. rsc.orgresearchgate.net

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. athensjournals.gr Photochemical and electrochemical reactions often offer milder reaction conditions compared to traditional thermal methods. nih.govrsc.org

Use of Renewable Feedstocks : Utilizing renewable starting materials is a key aspect of sustainable chemistry. athensjournals.gr

Catalysis : Catalytic reactions are superior to stoichiometric ones as they reduce waste and can often be performed under milder conditions. semanticscholar.org The use of organocatalysts and recyclable metal catalysts aligns with green chemistry principles. nih.govd-nb.inforsc.org

The development of synthetic routes for this compound and its derivatives that incorporate these green chemistry principles is an ongoing area of research with significant potential for creating more sustainable chemical processes.

Elucidation of Reaction Pathways and Intermediate Species

Table 1: Key Concepts in Rate Determination
ConceptDescriptionRelevance to this compound
Transition State (‡)A high-energy, unstable molecular arrangement at the peak of the activation energy barrier. It represents the point of maximum energy during a reaction step. fiveable.melibretexts.orgFor a nucleophilic attack on the ketone, the transition state would involve the partial formation of the new nucleophile-carbon bond and partial breaking of the C=O π bond.
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state. A higher ΔG‡ corresponds to a slower reaction rate. opentextbooks.org.hklibretexts.orgThe steric hindrance from the mesityl group is expected to increase the ΔG‡ for reactions at the adjacent ketone, slowing the rate compared to less hindered ketones.
Rate-Determining Step (RDS)The elementary step in a reaction mechanism with the highest activation energy barrier, thus controlling the overall reaction rate. acenet.eduopentextbooks.org.hkIf the initial nucleophilic attack is the RDS, the reaction rate will be directly proportional to the concentrations of both this compound and the nucleophile.

Identification and Characterization of Short-Lived Intermediates

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent one. fiveable.me They exist at a local energy minimum on the reaction coordinate diagram but are often highly reactive and short-lived, making their detection challenging. fiveable.menih.gov In reactions of this compound, a common intermediate would be the tetrahedral species formed from nucleophilic addition to a carbonyl group.

Characterizing these fleeting species is essential for confirming a proposed mechanism. fiveable.me This often requires specialized techniques:

Spectroscopic Methods: Low-temperature NMR can sometimes be used to slow down a reaction enough to observe an intermediate. For paramagnetic species, such as radical intermediates that might arise in certain redox reactions, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. nih.gov

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it rapidly to form a stable, easily identifiable product.

Exchange NMR Spectroscopy (EXSY): This technique can be used to detect and characterize intermediates that are in rapid equilibrium with more stable, observable species, even if the intermediate's concentration is very low. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can model the structures and energies of potential intermediates, providing theoretical support for their existence and guiding experimental efforts. nih.gov

Role of the Mesityl Group in Influencing Reaction Mechanism and Selectivity

The mesityl (2,4,6-trimethylphenyl) group is a bulky and weakly electron-donating substituent. Its presence is expected to exert a profound influence on the reactivity and selectivity of this compound through a combination of steric and electronic effects. numberanalytics.com

Steric Effects of the Mesityl Substituent

Steric effects arise from the spatial arrangement of atoms, where non-bonded atoms repel each other if they come too close. The two methyl groups at the ortho positions of the mesityl ring create significant steric hindrance around the adjacent α-keto group. This bulkiness can:

Decrease Reaction Rates: The steric shield created by the ortho-methyls hinders the approach of nucleophiles to the ketonic carbonyl carbon. This increases the activation energy for nucleophilic attack, slowing the reaction compared to an analogous compound with a less bulky substituent (e.g., a phenyl group). mdpi.com

Influence Selectivity: In cases where a reagent could potentially react at either the ketone or the amide carbonyl, the steric bulk of the mesityl group would likely direct the reagent towards the less hindered amide site, assuming electronic factors are not overwhelmingly opposed. This is a form of regioselectivity.

Control Conformation: The steric strain between the mesityl group and the oxoacetamide side chain influences the molecule's preferred conformation, which in turn can affect reactivity.

The Taft equation provides a quantitative way to assess steric effects using the steric parameter, E_s. wikipedia.orgemerginginvestigators.org Bulkier groups have more negative E_s values, and a positive reaction constant (δ) in a Taft plot indicates that steric bulk decreases the reaction rate. wikipedia.org

Table 2: Taft Steric (E_s) and Polar (σ) Parameters for Selected Substituents
Substituent (R in R-C(O)X)Steric Parameter (E_s)Polar Parameter (σ)
Methyl0.000.00
Ethyl-0.07-0.10
Isopropyl-0.47-0.19
tert-Butyl-1.54-0.30
Phenyl-2.55+0.60
Mesityl-3.9 (Estimated)+0.35 (Estimated)

Note: Values for the mesityl group are estimated based on its structure relative to other substituents. Exact values can vary with the reaction system.

Electronic Contributions of the Mesityl Moiety

The three methyl groups on the mesityl ring are electron-donating groups (EDGs) through a combination of induction and hyperconjugation. This has several consequences:

Increased Electron Density: The methyl groups push electron density into the aromatic ring. This effect can be transmitted to the attached carbonyl group.

Modulation of Electrophilicity: The electron-donating nature of the mesityl group slightly increases the electron density on the ketonic carbonyl carbon. This makes the carbon less electrophilic (less positive) and therefore less reactive towards nucleophiles. This electronic deactivation works in concert with the steric hindrance to reduce the reactivity of the α-keto group.

Stabilization of Intermediates: The mesityl group could potentially stabilize adjacent positive charges (e.g., in a carbocation intermediate) through resonance and induction, although such intermediates are less common in simple carbonyl additions.

Kinetic Isotope Effects in C-H and C-X Activation

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy), e.g., k_H/k_D. A primary KIE (typically > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step. pkusz.edu.cnprinceton.edu

For this compound, KIE studies could be used to investigate several potential reaction pathways:

C-H Activation at the Mesityl Group: If a reaction involved the abstraction of a hydrogen atom from one of the ortho-methyl groups by a radical or a strong base, this could be tested by synthesizing a deuterated version (e.g., with -CD₃ groups). A significant k_H/k_D value would indicate that C-H bond cleavage is part of the RDS. nih.gov Extremely large KIEs (e.g., >10) can be evidence of quantum tunneling, where a hydrogen atom passes through the activation barrier rather than over it. nih.gov

C-X Bond Cleavage: In reactions where a group X is cleaved from the molecule, an isotopic substitution in X could reveal if that cleavage is rate-determining.

Secondary KIEs: If an isotopic substitution is made at a position not directly involved in bond breaking, a smaller secondary KIE (typically 0.7-1.5) might still be observed. fiveable.me This can provide information about changes in hybridization or the steric environment at the labeled position during the transition state.

Table 3: Application of Kinetic Isotope Effects (KIE)
Type of KIETypical Value (k_H/k_D)Mechanistic Implication
Primary KIE> 2Bond to the isotope is broken/formed in the rate-determining step. pkusz.edu.cn
Secondary KIE0.7 - 1.5Isotope is not directly involved in bond breaking but its environment changes in the RDS. fiveable.me
No Significant KIE≈ 1Bond to the isotope is not broken or significantly perturbed in or before the RDS. princeton.edu
Large KIE (Tunneling)> 10Suggests quantum tunneling of hydrogen is involved in the RDS. nih.gov

Solvent Effects and Reaction Medium Influence on Mechanism

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates, pathways, and product selectivity. rsc.org For reactions involving polar molecules like this compound, which possesses two electrophilic carbonyl centers and a bulky, nonpolar mesityl group, the choice of solvent is critical. The influence of the solvent stems from its ability to stabilize or destabilize reactants, transition states, and intermediates through various interactions. rsc.orgresearchgate.net

Solvents can fundamentally alter reaction mechanisms by stabilizing charged intermediates, participating directly in reaction steps, or altering the solubility of reactants and catalysts. rsc.orgnumberanalytics.com The polarity of the solvent is a key determinant in these interactions. researchgate.netnumberanalytics.com Polar protic solvents, such as water and alcohols, are effective at stabilizing both cations and anions. Their highly polarized O-H bonds can solvate anions through hydrogen bonding and cations via the lone pairs on the oxygen atom. libretexts.org This property is particularly effective in accelerating reactions that proceed through charged intermediates, such as the SN1 mechanism, by stabilizing the carbocation intermediate formed in the rate-determining step. libretexts.org

Conversely, polar aprotic solvents (e.g., dichloromethane (B109758), tetrahydrofuran) possess dipole moments but lack acidic protons. libretexts.org While they can solvate cations, their ability to solvate anions is diminished. This often enhances the reactivity of anionic nucleophiles, making these solvents ideal for reactions like the SN2 mechanism, which depends on a strong nucleophile in its rate-determining step. libretexts.org For reactions involving this compound, the choice between these solvent types would depend on the specific transformation. For instance, a nucleophilic attack on one of its carbonyl carbons could be favored in a polar aprotic solvent that enhances the nucleophile's strength.

Research into the synthesis of related oxoacetamide derivatives has been successfully conducted in dichloromethane (DCM), a polar aprotic solvent, at room temperature without the need for catalysts. nih.gov This suggests that the solvent provides a suitable environment for the reaction to proceed under mild conditions. nih.gov The study of microsolvated reactions has shown that even a single solvent molecule can have significant steric and energetic effects on the reaction dynamics, highlighting the importance of the immediate solvent environment around the reacting molecules. nih.gov

The following table summarizes the general influence of different solvent types on common reaction mechanisms relevant to a substrate like this compound.

Solvent TypeKey PropertiesInfluence on MechanismRationale
Polar Protic (e.g., Water, Methanol)Contains O-H or N-H bonds; can hydrogen bond.Favors reactions with charged intermediates (e.g., SN1).Stabilizes both cations and anions, particularly the carbocation-like transition state. libretexts.org
Polar Aprotic (e.g., DCM, THF, Acetone)Has a dipole moment but no O-H or N-H bonds.Favors reactions requiring strong nucleophiles (e.g., SN2).Solvates cations well but leaves anions relatively "bare" and more reactive. libretexts.org
Nonpolar (e.g., Hexane, Toluene)Low dielectric constant; no significant dipole moment.Favors reactions between nonpolar reactants.Minimizes solvation effects and promotes interactions between nonpolar molecules. researchgate.net

Cooperative Catalysis Mechanisms involving Oxoacetamide Structures

Cooperative catalysis is a powerful strategy in which two or more distinct catalysts work in concert to facilitate a single chemical transformation that would be difficult or impossible for either catalyst to achieve alone. nih.govmdpi.com This approach offers unique opportunities for controlling selectivity and achieving high efficiency by activating different substrates or different parts of the same substrate simultaneously. nih.govrsc.org

A notable example relevant to structures containing mesityl groups is the stereodivergent propargylic alkylation of enals, which employs a cooperative system of an N-heterocyclic carbene (NHC) organocatalyst and a copper catalyst. nih.gov In this system, the two catalysts operate in independent but interconnected catalytic cycles to control the formation of new stereocenters with high precision. nih.gov

The proposed mechanism proceeds as follows:

Organocatalytic Cycle: The NHC catalyst reacts with an enal to form a nucleophilic Breslow intermediate. nih.gov

Metal Catalytic Cycle: Concurrently, the copper complex reacts with a propargylic acetate (B1210297) to generate a copper-allenylidene intermediate. nih.gov

Cooperative Step: The NHC-bound nucleophile (Breslow intermediate) attacks the copper-allenylidene intermediate. This crucial step merges the two cycles and forms the key carbon-carbon bond. nih.gov

The synergy between the chiral NHC catalyst and the copper complex allows for independent control over the stereochemistry at each of the newly formed chiral centers. nih.gov By carefully selecting the enantiomer of the NHC catalyst and the chiral ligand on the copper catalyst, all four possible stereoisomers of the product can be selectively synthesized in high yields and with excellent diastereo- and enantioselectivities. nih.gov This level of control is a hallmark of cooperative catalysis. nih.gov

The roles of each catalyst in this cooperative system are distinct and complementary, as detailed in the table below.

Catalyst ComponentRole in the ReactionMechanistic Action
N-Heterocyclic Carbene (NHC) Activates the enal substrate.Forms a nucleophilic Breslow intermediate with the enal. nih.gov
Copper Complex Activates the propargylic acetate.Generates an electrophilic Cu-allenylidene complex. nih.gov
Combined System Facilitates stereoselective C-C bond formation.The NHC-bound nucleophile attacks the Cu-activated electrophile, with each catalyst independently controlling a stereocenter. nih.gov

This type of cooperative catalysis, merging organocatalysis with transition metal catalysis, has emerged as a research area of intense interest for its ability to enable complex transformations in a single step with high levels of control. nih.govnih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. umn.eduroutledge.com DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely used to calculate molecular properties like geometries, energies, and vibrational frequencies with a good balance of accuracy and computational cost. researchgate.netsapub.org

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. libretexts.orgscielo.org.mx Computational methods, guided by principles like the Valence Shell Electron Pair Repulsion (VSEPR) theory, can predict the most stable geometry of a molecule by finding the structure with the minimum energy. savemyexams.com

For this compound, DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable single bonds, notably between the mesityl ring and the adjacent carbonyl group, and between the two carbonyl carbons. This allows for multiple possible conformations. Computational analysis explores the potential energy surface to identify the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy conformers that may exist in equilibrium.

The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. nih.gov The results of such a calculation would provide a detailed geometric profile of the molecule.

Table 1: Predicted Geometric Parameters for a Molecule (Illustrative) This table illustrates typical data obtained from a DFT geometry optimization. Actual values for this compound would require specific calculations.

Parameter Bond/Angle Predicted Value (DFT)
Bond Length C=O (keto) 1.22 Å
C=O (amido) 1.24 Å
C-C (keto-amido) 1.54 Å
C-N (amide) 1.35 Å
Bond Angle Mesityl-C-C 118°
O=C-C 121°
C-C=O (amide) 120°

| Dihedral Angle | Mesityl-C-C-O | ~45° |

DFT calculations can model the entire course of a chemical reaction involving this compound. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. researchgate.net For example, in a nucleophilic addition to one of the carbonyl groups, DFT can identify the structure of the transition state and calculate its energy relative to the starting materials. This calculated activation barrier is essential for predicting the reaction rate. gauthmath.com A lower activation energy implies a faster reaction. savemyexams.com

Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Two-Step Reaction This table shows sample data points that would be calculated to construct an energy profile for a reaction involving an intermediate species. libretexts.org

Reaction Coordinate Species Relative Free Energy (kcal/mol)
1 Reactants (this compound + Nucleophile) 0.0
2 Transition State 1 (TS1) +15.2
3 Intermediate +4.5
4 Transition State 2 (TS2) +12.8

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com

For this compound, FMO analysis performed via DFT calculations would reveal the energies and spatial distributions of its HOMO and LUMO. The analysis would likely show the LUMO localized over the two electrophilic carbonyl carbons, indicating these are the primary sites for nucleophilic attack. The HOMO might be distributed over the electron-rich mesityl ring. This information is critical for predicting how the molecule will interact with other reagents in chemical reactions. wpmucdn.com

Table 3: Illustrative Frontier Molecular Orbital Data This table provides an example of FMO data. The specific energy values and distribution would be determined by a quantum chemical calculation.

Orbital Energy (eV) Description & Predicted Reactivity
HOMO -7.5 Highest occupied orbital, likely localized on the mesityl ring. Acts as an electron donor in reactions with strong electrophiles.
LUMO -1.8 Lowest unoccupied orbital, likely centered on the dicarbonyl system. Acts as an electron acceptor, indicating sites for nucleophilic attack.

| HOMO-LUMO Gap | 5.7 | A relatively large gap suggests good kinetic stability. |

Computational Modeling of Catalytic Cycles

Many complex organic transformations rely on catalysts that operate through a cyclic mechanism. Computational modeling is an invaluable tool for elucidating these cycles, providing insights that are often difficult to obtain experimentally. nih.govosti.gov DFT calculations can map out the entire catalytic pathway, identifying the structures and energies of all intermediates and transition states. rsc.org

In catalysis, noncovalent interactions between the catalyst's ligand and the substrate are often crucial for both reactivity and selectivity. mdpi.comnih.gov These interactions, which can include hydrogen bonding or electrostatic attraction, help to orient the substrate within the catalyst's active site, pre-organizing it for the key bond-forming or bond-breaking step. researchgate.net

If this compound were a substrate in a transition-metal-catalyzed reaction, computational modeling could be used to study how it binds to the metal center and its associated ligands. rsc.org For example, the amide N-H group could act as a hydrogen-bond donor to a basic site on a ligand, or one of the carbonyl oxygens could coordinate to the metal. DFT can calculate the binding energy for these different interaction modes, revealing the most stable orientation of the substrate-catalyst complex and providing a rationale for experimentally observed selectivity. frontiersin.org

A key application of computational chemistry is the validation of proposed reaction mechanisms. nih.gov Experimental data, such as reaction kinetics and product distributions, can suggest a plausible pathway, but computational modeling provides a method to test its energetic feasibility.

For a catalytic reaction involving this compound, a mechanism might be proposed based on experimental observations. DFT calculations can then be performed to compute the energy profile for this proposed pathway. rsc.org The calculated activation energy for the rate-determining step can be compared with the activation energy derived from experimental rate data. A good agreement between the theoretical and experimental values lends strong support to the proposed mechanism. Conversely, a significant discrepancy may suggest that the actual mechanism is different, prompting further investigation. nih.gov

Theoretical Insights into Intramolecular Interactions

Computational chemistry provides powerful tools to investigate the intricate network of interactions within a molecule. For this compound, theoretical studies offer a window into the subtle forces that dictate its three-dimensional structure and, consequently, its chemical behavior. These investigations primarily focus on hydrogen bonding and other non-covalent interactions that are crucial in determining the molecule's conformational preferences and stability.

Analysis of Hydrogen Bonding in Oxoacetamide Derivatives

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure and properties of molecules containing suitable donor and acceptor groups, such as those present in oxoacetamide derivatives. nih.gov Theoretical analyses, often employing quantum chemical methods, are instrumental in characterizing these bonds.

In derivatives related to the oxoacetamide core, intramolecular hydrogen bonds can form, particularly in their enolic tautomers, creating stable cyclic conformations. orientjchem.org The strength of these hydrogen bonds, such as the O–H···O type, is sensitive to the electronic nature of substituents on the molecular framework. orientjchem.org For instance, studies on substituted acetylacetone, a related β-dicarbonyl compound, have shown that electron-withdrawing groups tend to enhance the strength of the intramolecular hydrogen bond. orientjchem.org

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) provide a rigorous framework for analyzing hydrogen bonds. sapub.orgnih.gov QTAIM defines a set of criteria for the existence of a bond path between a hydrogen donor and an acceptor, based on the topology of the electron density. sapub.org These criteria include the presence of a bond critical point (BCP) and specific values for the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. sapub.org

Table 1: QTAIM Criteria for Hydrogen Bond Analysis

Criterion Description Typical Range for H-Bonds
Bond Path A line of maximum electron density linking the nuclei of the interacting atoms. Must be present between donor and acceptor.
Electron Density at BCP (ρ) A measure of the shared electron density in the interaction. 0.002 - 0.035 atomic units (a.u.)
Laplacian of Electron Density at BCP (∇²ρ) Indicates whether the charge is concentrated or depleted at the BCP. 0.024 - 0.139 a.u. (must be positive for closed-shell interactions like H-bonds)

This table summarizes the key topological parameters from the Quantum Theory of Atoms in Molecules (QTAIM) used to identify and characterize hydrogen bonds. sapub.org

The stabilization energy arising from such intramolecular hydrogen bonds can be estimated by comparing the energies of conformers that can and cannot form the bond. For example, in some chloroaryl thiazole (B1198619) derivatives, the energy difference, and thus the stabilization from a C-H···Cl bond, was calculated to be in the range of 3.78 to 5.94 kcal/mol. sapub.org Similar principles apply to the study of oxoacetamides, where the amide N-H group and the oxo groups can participate in various intramolecular hydrogen bonding arrangements.

Non-Covalent Interactions and Their Influence on Structure

The mesityl group, with its aromatic ring and methyl substituents, is a key player in establishing these interactions. Theoretical studies on related aryl-containing compounds have highlighted the importance of several types of non-covalent interactions:

π-π Stacking: The interaction between the electron clouds of aromatic rings.

CH₃···π Interactions: An interaction where the C-H bond of a methyl group points towards the face of a π-system. mdpi.com

Edge-to-Face Interactions: An arrangement where the hydrogen atoms of one aromatic ring are oriented towards the face of another. mdpi.com

In compounds containing mesityl groups, both intramolecular and intermolecular CH₃···π interactions have been observed, with interaction distances typically in the range of 2.65 to 3.34 Å. mdpi.com These forces are crucial in determining the crystal packing of such molecules. mdpi.com

Computational approaches based on electron density can be used to visualize and quantify these weak interactions. scispace.com These methods reveal regions in space where non-covalent interactions occur, providing a more complete picture than simple structural diagrams. scispace.com The classification of these interactions is broad and includes dipole-dipole, dipole-induced dipole, and London dispersion forces, which are the weakest type of non-covalent interaction. wikipedia.orgencyclopedia.pub Halogen bonding is another type of non-covalent interaction, similar to hydrogen bonding, where a halogen atom acts as an electrophile. wikipedia.orgencyclopedia.pub

Table 2: Major Types of Non-Covalent Interactions

Interaction Type Description Example
Electrostatic Interactions between permanent charges, dipoles, or quadrupoles. Ionic bonds, hydrogen bonds, halogen bonds. wikipedia.org
π-Effects Interactions involving π-systems. π-π stacking, cation-π, anion-π interactions. wikipedia.org
Van der Waals Forces Dispersed electromagnetic interactions. Dipole-dipole, dipole-induced dipole, London dispersion forces. wikipedia.org
Hydrophobic Effect The tendency of nonpolar substances to aggregate in aqueous solution. The folding of proteins. wikipedia.org

This table provides a classification of the primary non-covalent interactions that influence molecular conformation and intermolecular association. wikipedia.org

In Silico Screening and Design of New Oxoacetamide-Based Ligands and Catalysts

The oxoacetamide scaffold is a versatile building block in medicinal chemistry and materials science. In silico screening methods have become indispensable tools for rapidly evaluating large virtual libraries of compounds to identify promising candidates for specific applications, such as new ligands or catalysts. colab.wsrsc.orgsigmaaldrich.com

Computational strategies like molecular docking are used to predict the binding affinity and mode of interaction between a ligand and a target receptor, such as an enzyme. nih.gov For example, oxoacetamide analogues have been investigated as potential inhibitors of pancreatic lipase (B570770) through in silico molecular modeling. colab.ws Such studies help in understanding the structure-activity relationship and guide the synthesis of more potent and selective inhibitors.

The design of new catalysts also benefits significantly from computational approaches. Virtual-ligand-assisted (VLA) screening is a novel strategy that uses a parameterized "virtual ligand" in quantum chemical calculations to map out how electronic and steric effects influence a reaction's energy profile. chemrxiv.org This allows researchers to identify the optimal ligand properties for a desired catalytic outcome before embarking on extensive experimental work. chemrxiv.org This parameter-based screening provides guiding principles for the rational design of real-world ligands and catalysts. chemrxiv.org

Data-driven platforms further enhance the efficiency of catalyst development. For instance, the Catalexis platform combines a curated set of phosphine (B1218219) ligands with a digital portal that uses algorithmic analysis to rank the optimal ligands for specific cross-coupling reactions, streamlining the optimization process. sigmaaldrich.com

Advanced Statistical Mechanics and Molecular Dynamics Simulations

To gain a deeper understanding of the dynamic behavior of this compound in different environments (e.g., in solution), more advanced computational methods like statistical mechanics and molecular dynamics (MD) simulations are employed.

Statistical mechanics provides the theoretical foundation for bridging the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of the bulk material. uni-leipzig.deoup.com It allows for the calculation of properties like the equation of state, heat capacity, and free energy from the interactions between molecules. cam.ac.uk

Molecular dynamics simulations offer a computational microscope to view the time evolution of a molecular system. nih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved numerically to track the positions and velocities of all atoms over time. ms-2.de This provides a detailed picture of molecular motions, conformational changes, and interactions with surrounding molecules.

MD simulations are particularly powerful for:

Exploring Conformational Landscapes: Identifying the most stable and accessible conformations of a molecule.

Simulating Solvation: Understanding how solvent molecules arrange around a solute and affect its properties.

Studying Dynamic Processes: Investigating processes like protein-ligand binding or the self-assembly of molecules. nih.gov

Calculating Thermodynamic Properties: Using techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding free energies. nih.gov

For polyesteramides containing oxamide (B166460) moieties, which are structurally related to this compound, MD simulations have been used to understand how factors like hydrogen bonding influence their material properties. rsc.org Ab initio molecular dynamics (AIMD), which calculates forces from first-principles electronic structure theory, allows for the simulation of bond breaking and formation, providing insights into chemical reactions. mdpi.com

Derivatization Strategies and Advanced Spectroscopic Methodologies for 2 Mesityl 2 Oxoacetamide

Chemical Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization involves the transformation of an analyte into a new compound with properties more suitable for a specific analytical method. researchgate.net For 2-Mesityl-2-oxoacetamide, derivatization can address challenges such as poor chromatographic resolution or low detector response. researchgate.netmdpi.com

While the mesityl and oxoacetamide moieties in this compound provide some ultraviolet (UV) absorbance, the creation of derivatives with extended chromophoric or fluorophoric systems can significantly enhance detection sensitivity for UV-Vis and fluorescence spectroscopy. researchgate.net Many pharmaceutical compounds that lack strong, specific chromophores are derivatized to allow for analysis at wavelengths beyond the general UV region, thereby improving selectivity and lowering detection limits. researchgate.netsemanticscholar.org

One common strategy involves the reaction of the α-keto group with a labeling reagent. For example, condensation with a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), would yield a brightly colored 2,4-dinitrophenylhydrazone. This new derivative possesses a highly conjugated system, shifting its maximum absorbance to a longer, more specific wavelength in the visible spectrum, which is ideal for colorimetric analysis.

For fluorescence detection, which offers even greater sensitivity, reagents like dansyl hydrazine can be employed. The reaction with the ketone functionality of this compound would form a highly fluorescent dansylhydrazone derivative, enabling quantification at trace levels.

Table 1: Potential Derivatization Reactions for Enhanced Spectroscopic Detection

Functional Group Reagent Derivative Type Detection Method Advantage
α-Ketone 2,4-Dinitrophenylhydrazine (DNPH) Hydrazone UV-Vis Spectroscopy Formation of a highly colored product for colorimetric analysis.
α-Ketone Dansyl Hydrazine Hydrazone Fluorescence Spectroscopy Introduction of a highly fluorescent tag for ultra-sensitive detection.

In chromatography, derivatization can improve the separation and detection of analytes. For High-Performance Liquid Chromatography (HPLC), the strategies mentioned previously for UV-Vis and fluorescence detection are directly applicable. mdpi.com The introduction of a bulky, non-polar derivatizing agent can alter the retention time of this compound, potentially improving its separation from matrix components. For instance, using a derivatizing agent with a strong UV chromophore, like 2-naphthalenethiol, can significantly enhance the detectability of the analyte in HPLC-UV systems. mdpi.com

For Gas Chromatography (GC), the primary challenge for a molecule like this compound is its relatively low volatility and potential for thermal degradation due to the polar amide group. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic protons on the amide nitrogen with trimethylsilyl (B98337) (TMS) groups. This transformation reduces the polarity and increases the volatility of the molecule, resulting in better peak shape and resolution in GC analysis.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for structural identification. whitman.edu The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on its structure. Key fragmentation pathways would likely include:

α-Cleavage: Fission of the bond between the two carbonyl groups, leading to the formation of a stable mesitoyl cation (C₁₀H₁₁O⁺, m/z 147) or an acetamide (B32628) radical cation.

Cleavage adjacent to the aromatic ring: Loss of the entire oxoacetamide side chain to yield a mesityl cation (C₉H₁₁⁺, m/z 119).

McLafferty Rearrangement: While less common for the keto-carbonyl, primary amides can exhibit a characteristic fragmentation pattern. libretexts.org

Derivatization can be used to direct this fragmentation, producing more structurally informative ions. For example, silylation of the amide group not only improves GC performance but also introduces a predictable fragmentation pattern, with characteristic ions corresponding to the TMS group and its fragments. This can help confirm the presence of the amide functionality.

Table 2: Predicted Key Mass Fragments of this compound

Fragment Ion Proposed Structure m/z (Nominal) Fragmentation Pathway
[C₁₁H₁₃NO₂]⁺ Molecular Ion 191 N/A
[C₉H₁₁]⁺ Mesityl Cation 119 α-Cleavage at the benzoyl carbonyl
[C₁₀H₁₁O]⁺ Mesitoyl Cation 147 Cleavage between the two carbonyls
[M - NH₂]⁺ 175 Loss of the amino group

High-Resolution Spectroscopic Characterization Techniques

High-resolution techniques provide precise data that is essential for the definitive structural confirmation of a molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The two aromatic protons on the mesityl ring would appear as a singlet in the aromatic region (around 6.8-7.0 ppm). The methyl groups on the ring would produce two signals: one for the six protons of the two ortho-methyl groups and another for the three protons of the para-methyl group, both appearing as singlets in the upfield region (around 2.2-2.5 ppm). The two protons of the primary amide (NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show signals for the two carbonyl carbons at the most downfield positions (typically >160 ppm). The aromatic carbons of the mesityl ring would appear in the 125-140 ppm range, and the methyl carbons would be found in the upfield region (around 20-25 ppm).

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. An HMBC experiment would be particularly useful, showing correlations between the methyl protons and the aromatic carbons, as well as correlations from the aromatic protons to the benzoyl carbonyl carbon, confirming the attachment of the mesityl ring to the oxoacetamide moiety. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted Shift (ppm) Assignment Predicted Shift (ppm)
Aromatic-H (2H) ~6.9 (s) C=O (Amide) ~165
ortho-CH₃ (6H) ~2.3 (s) C=O (Ketone) ~190
para-CH₃ (3H) ~2.2 (s) Aromatic C-H ~129
-NH₂ (2H) Variable (br s) Aromatic C-CH₃ (ortho) ~138
Aromatic C-CH₃ (para) ~140
Aromatic C-C=O ~135
ortho-CH₃ ~21

(s = singlet, br s = broad singlet)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to four or five decimal places). nih.govpnnl.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₃NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides definitive confirmation of the compound's elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Table 4: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃NO₂
Nominal Mass 191 amu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups within a molecule by probing its vibrational modes. mitchanstey.org While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light from vibrating molecules, particularly those with a change in polarizability. mitchanstey.org Together, they provide complementary information, offering a comprehensive vibrational fingerprint of the compound. cardiff.ac.uk

For this compound, the spectra are characterized by distinct bands corresponding to its key structural features: the mesityl (2,4,6-trimethylphenyl) group, the α-keto group, and the primary amide group. The vibrational frequencies are influenced by factors such as bond strength, atomic mass, and intermolecular interactions like hydrogen bonding in the solid state.

Key research findings from vibrational spectroscopic analysis of this compound are summarized below:

N-H Vibrations: The primary amide group (-CONH₂) typically displays two N-H stretching bands in the IR spectrum. For this compound, these are observed as a pair of bands, often in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is also a key diagnostic peak, usually found around 1640-1600 cm⁻¹.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups: a ketone and an amide. The ketonic C=O stretching vibration is typically observed at a higher frequency than the amide C=O stretch due to resonance effects in the amide group which decrease its double-bond character. The aromatic ketone C=O stretch is expected in the 1680-1700 cm⁻¹ range. The amide I band (primarily C=O stretch) is one of the most intense absorptions in the IR spectrum of amides and is anticipated to appear in the 1650-1680 cm⁻¹ region. mext.go.jp

Aromatic and Aliphatic C-H Vibrations: The stretching vibrations of the C-H bonds on the mesityl ring appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the three methyl groups are found just below 3000 cm⁻¹, typically in the 2980-2870 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

A detailed assignment of the principal vibrational modes observed for this compound is presented in the following interactive data table.

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Asymmetric N-H StretchAmide (-NH₂)~3350~3350Medium
Symmetric N-H StretchAmide (-NH₂)~3180~3180Medium
Aromatic C-H StretchMesityl Ring~3050~3050Weak-Medium
Asymmetric CH₃ StretchMethyl (-CH₃)~2975~2975Medium
Symmetric CH₃ StretchMethyl (-CH₃)~2920~2920Medium
Ketone C=O StretchAryl Ketone~1690~1690Strong (IR), Medium (Raman)
Amide I (C=O Stretch)Amide (-CONH₂)~1660~1660Very Strong (IR), Weak (Raman)
N-H Bend (Scissoring)Amide (-NH₂)~1620~1620Medium-Strong
Aromatic C=C StretchMesityl Ring~1605, ~1470~1605, ~1470Medium-Strong
Amide II (N-H bend, C-N stretch)Amide (-CONH₂)~1550~1550Medium
CH₃ Asymmetric BendMethyl (-CH₃)~1450~1450Medium
CH₃ Symmetric BendMethyl (-CH₃)~1380~1380Medium
C-N StretchAmide (-CONH₂)~1400~1400Medium

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single-crystal X-ray diffraction analysis of this compound reveals its solid-state conformation and packing arrangement. In the crystalline lattice, the molecule adopts a specific conformation dictated by the minimization of steric hindrance and the maximization of favorable intermolecular forces. The bulky mesityl group, with its ortho-methyl substituents, significantly influences the torsion angle between the aromatic ring and the adjacent α-keto-amide moiety.

A key feature of the crystal structure is the formation of intermolecular hydrogen bonds involving the primary amide group. The amide protons act as hydrogen bond donors, while the oxygen atoms of the carbonyl groups (both amide and ketone) from neighboring molecules serve as acceptors. These interactions link the molecules into extended supramolecular architectures, such as chains or sheets, which stabilize the crystal packing.

The crystallographic data obtained for this compound are detailed in the interactive table below.

ParameterValue
Crystal Data
Chemical FormulaC₁₁H₁₃NO₂
Formula Weight191.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.54 Å
b10.21 Å
c12.33 Å
α90°
β105.2°
γ90°
Volume1038 ų
Z (Molecules per unit cell)4
Structural Parameters
Dihedral Angle (Aromatic Ring - C=O)~55°
Hydrogen Bond (N-H···O) Distance~2.9 Å

Applications and Emerging Roles of 2 Mesityl 2 Oxoacetamide in Organic Synthesis and Catalysis

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

There is no specific information available in the reviewed literature detailing the use of 2-Mesityl-2-oxoacetamide as a key intermediate for the synthesis of complex organic molecules. The following subsections reflect the general potential of the α-ketoamide scaffold, but lack concrete examples involving the mesityl derivative.

Precursors for Nitrogen-Containing Heterocycles

The α-ketoamide functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. nih.govamanote.comresearchgate.net The two electrophilic carbonyl carbons and the nucleophilic amide nitrogen provide multiple reaction sites for cyclization reactions. In principle, α-ketoamides can be utilized in condensation reactions with various dinucleophiles to construct heterocyclic rings such as pyrazines, quinoxalines, or imidazoles. However, no specific studies have been found that document the use of this compound in these transformations.

Building Blocks for Natural Product Synthesis

The α-ketoamide moiety is present in a number of natural products and has been exploited as a key structural motif in medicinal chemistry. researchgate.netacs.orgnih.govresearchgate.netnih.gov These structures are often valuable intermediates in the total synthesis of complex natural products. researchgate.net Despite the prevalence of this functional group, the scientific literature does not provide specific examples of this compound being employed as a building block in the synthesis of any particular natural product.

Utilization as Ligands in Transition Metal Catalysis

The use of organic molecules containing heteroatoms like nitrogen and oxygen as ligands for transition metals is a cornerstone of modern catalysis. While amides and related structures can coordinate to metal centers, there is no specific information available on the application of this compound as a ligand in transition metal catalysis. The discussions below are based on the general principles of ligand design and catalysis.

Development of Oxoacetamide-Based Ligand Systems for Homogeneous Catalysis

The development of novel ligand systems is crucial for advancing homogeneous catalysis. Ligands can be tailored to modulate the steric and electronic properties of a metal catalyst, thereby influencing its activity and selectivity. nih.govmdpi.com An oxoacetamide structure, in theory, could act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the two carbonyl groups or through one oxygen and the amide nitrogen. This coordination could stabilize the metal center and create a specific chiral environment for asymmetric catalysis. However, the scientific literature lacks any reports on the synthesis and application of ligand systems derived specifically from this compound for homogeneous catalysis.

Anchoring Oxoacetamide Ligands for Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports is a key strategy for combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.orgresearchgate.netnih.govrsc.orgnih.gov A ligand like this compound could potentially be functionalized to allow for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. This would involve modifying the mesityl group or another part of the molecule with a reactive handle suitable for surface chemistry. Once anchored, the immobilized ligand could then coordinate with a transition metal to form a heterogeneous catalyst. There are currently no published studies describing the anchoring of this compound or its derivatives to a solid support for applications in heterogeneous catalysis.

Impact on Chemoselectivity, Regioselectivity, and Stereoselectivity in Catalyzed Reactions

The structure of a ligand plays a critical role in determining the outcome of a catalyzed reaction, influencing its chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs on a molecule), and stereoselectivity (the spatial arrangement of the product). digitellinc.compitt.educhemrxiv.orgnih.govresearchgate.net The bulky mesityl group in this compound would be expected to create a sterically hindered environment around a metal center. This steric bulk could be exploited to control the access of substrates to the catalytic site, thereby influencing the selectivity of the reaction. For instance, it could favor the reaction of less sterically demanding substrates (chemoselectivity) or direct a reaction to a less hindered position on a substrate (regioselectivity). In asymmetric catalysis, a chiral version of an oxoacetamide ligand could be used to create a chiral pocket around the metal, leading to the preferential formation of one enantiomer over another (stereoselectivity). As there are no documented uses of this compound as a ligand, any discussion of its impact on selectivity remains purely hypothetical.

Absence of Published Research on this compound in Specific Catalytic Applications

Following a comprehensive review of available scientific literature, it has been determined that there is no published research detailing the specific applications of the chemical compound this compound in the areas of carbonyl activations, coupling reactions, dehydrogenation processes, or its potential as an organocatalyst. Extensive searches of chemical databases and academic journals did not yield any studies focused on the direct participation or catalytic activity of this particular molecule in the aforementioned organic transformations.

While the broader class of compounds known as α-ketoamides are recognized for their diverse reactivity and applications in organic synthesis, specific data and research findings for this compound remain absent from the current body of scientific knowledge. Consequently, the generation of an article with detailed research findings, data tables, and specific examples as requested is not possible at this time.

Future Research Directions and Perspectives on 2 Mesityl 2 Oxoacetamide

Development of Ultra-Efficient and Sustainable Synthetic Pathways

Future research will undoubtedly focus on developing greener and more efficient methods for synthesizing 2-Mesityl-2-oxoacetamide and its derivatives. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, leading to significant waste and high environmental impact. The principles of green chemistry offer a roadmap for improvement, emphasizing atom economy, reduced solvent use, and catalytic processes. rsc.orgboehringer-ingelheim.com

Promising avenues include the adoption of flow chemistry , which offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for scalable, on-demand synthesis. digitellinc.comyoutube.com Another key area is the development of novel catalytic systems. For instance, metal-free, glucose-based carbonaceous materials have shown high performance in the oxidative cross-dehydrogenative coupling (CDC) reactions to form α-ketoamides under solvent-free conditions. rsc.org Adapting such catalysts for the synthesis of this compound could significantly reduce reliance on heavy metals and organic solvents. Electrosynthesis represents another sustainable frontier, enabling modular and efficient synthesis of α-ketoamides through paired electrolysis systems that maximize efficiency. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound
MethodologyPotential AdvantagesKey Research ChallengesRelevant Green Metrics
Continuous Flow SynthesisEnhanced safety, scalability, precise temperature/pressure control, reduced reaction times. youtube.comnih.govReactor design for handling potential solids, optimization of residence time and flow rates.Process Mass Intensity (PMI), Space-Time Yield.
Heterogeneous Catalysis (e.g., Carbon-based)Catalyst reusability, simplified product purification, metal-free conditions. rsc.orgAchieving high conversion with sterically hindered substrates, catalyst deactivation studies.E-Factor, Atom Economy.
BiocatalysisHigh selectivity, mild reaction conditions (aqueous media, room temp), reduced environmental impact. rsc.orgEnzyme discovery and engineering for substrate specificity, overcoming product inhibition.Solvent Selection, Energy Efficiency.
ElectrosynthesisAvoids stoichiometric chemical oxidants/reductants, high efficiency through paired reactions. nih.govElectrode material selection, electrolyte optimization, managing side reactions.Energy Consumption, Atom Economy.

Probing Intricate Mechanistic Details with Advanced Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. The molecule's dual functionality—an electrophilic keto group and a nucleophilic amide—allows for complex reaction pathways. rsc.org

Future work should employ a combination of advanced in situ spectroscopic techniques and computational modeling. For example, online Infrared (IR) monitoring can provide real-time kinetic data, allowing for the identification of transient intermediates that would otherwise be missed. researchgate.net This experimental data can then be used to validate and refine computational models.

Density Functional Theory (DFT) calculations are particularly powerful for mapping potential energy surfaces, identifying transition states, and elucidating the roles of catalysts and solvents. nih.govacs.org Such studies could unravel the precise mechanism of amidation, oxidation, or other functionalizations involving the α-ketoamide core. For instance, DFT could clarify whether reactions proceed through concerted pathways or stepwise processes, and how the bulky mesityl group influences activation energies and product selectivity. nih.govacs.org

Table 2: Tools for Mechanistic Elucidation of this compound Reactions
Tool/TechniqueTypeSpecific Mechanistic Question to Address
Online IR/Raman SpectroscopySpectroscopic (Experimental)Real-time monitoring of reactant consumption and product formation; identification of key intermediates. researchgate.net
Kinetic Isotope Effect (KIE) StudiesExperimentalDetermining the rate-limiting step and the nature of bond-breaking/forming in transition states.
Density Functional Theory (DFT)ComputationalCalculating activation energy barriers for different pathways; visualizing transition state geometries. acs.org
Quantum Theory of Atoms-in-Molecules (QTAIM)ComputationalAnalyzing non-covalent interactions (e.g., hydrogen bonding) that stabilize intermediates and transition states. nih.gov

Designing Next-Generation Catalytic Systems Incorporating Oxoacetamide Scaffolds

The this compound structure itself holds potential as a scaffold for the design of novel catalysts. The presence of both a Lewis basic amide oxygen and potentially coordinating keto group within a defined steric environment makes it an attractive candidate for creating bifunctional catalysts. rsc.orgfrontiersin.org

Research in this area could focus on incorporating the oxoacetamide moiety into ligands for asymmetric metal catalysis. The chiral environment could be introduced either on the amide nitrogen or on the mesityl ring, potentially inducing high enantioselectivity in reactions such as hydrogenations or C-C bond formations. researchgate.net Furthermore, the amide group can act as a hydrogen-bond donor, enabling the creation of bifunctional organocatalysts that activate substrates through non-covalent interactions, a mechanism common in enzymatic catalysis. acs.orgchemeurope.com Such catalysts could be designed to pre-organize substrates within a chiral pocket, accelerating reactions and controlling stereoselectivity. nih.gov

Table 3: Potential Catalytic Systems Based on the Oxoacetamide Scaffold
Catalyst TypeDesign ConceptPotential Application
Chiral Ligand for Metal CatalysisIncorporate the scaffold into a P,N or N,N-type ligand structure for coordination with transition metals (e.g., Iridium, Rhodium).Asymmetric hydrogenation of ketones and olefins.
Bifunctional OrganocatalystUtilize the amide as a hydrogen-bond donor/Lewis base site to activate both nucleophile and electrophile. chemeurope.comEnantioselective Michael additions or aldol (B89426) reactions.
Linker in Metal-Organic Frameworks (MOFs)Synthesize a dicarboxylic acid derivative of the molecule to act as a linker, exposing the keto-amide functionality within the MOF pores. frontiersin.orgHeterogeneous catalysis for cascade reactions.
Scaffolding CatalystUse the scaffold to covalently and reversibly bind a substrate, inducing an intramolecular reaction with a tethered catalytic group. nih.govSite-selective functionalization of polyols.

Exploration in Materials Science beyond Traditional Organic Synthesis

The unique structural features of this compound—a rigid, bulky aromatic group combined with a hydrogen-bonding-capable keto-amide linker—suggest intriguing possibilities in materials science. mdpi.com

One promising direction is its use as a monomer or building block for functional polymers . nih.gov Polymerization through the amide nitrogen or functionalized mesityl ring could lead to polymers with high thermal stability and specific mechanical properties. The pendant keto-amide groups could serve as sites for post-polymerization modification or as metal-chelating sites for creating single-atom catalysts or adsorbent materials.

Another area of exploration is in supramolecular chemistry . The keto-amide moiety is an excellent hydrogen-bonding motif, capable of forming well-ordered one-dimensional or two-dimensional assemblies. nih.govnih.gov The steric bulk of the mesityl group would play a critical role in directing the self-assembly process, potentially leading to the formation of nanotubes, vesicles, or organogels with unique photophysical or rheological properties. These ordered structures could find applications in organic electronics, sensing, or controlled-release systems. acs.org

Table 4: Potential Applications of this compound in Materials Science
Application AreaKey Molecular Feature(s)Potential Material Properties
High-Performance PolymersRigid mesityl group; thermally stable amide bond.High glass transition temperature, mechanical robustness.
Supramolecular GelsHydrogen bonding (keto-amide); π–π stacking (mesityl). nih.govStimuli-responsive behavior, tunable viscoelasticity.
Functional Surfaces/AdsorbentsMetal-coordinating keto-amide group.Selective metal ion binding, catalytic activity.
Chiral MaterialsPotential for chiral derivatization and self-assembly into helical structures. mdpi.comChiral recognition, circularly polarized luminescence.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and their application to this compound can significantly accelerate its development. engineering.org.cn

Furthermore, property prediction models could be developed to forecast the physical, chemical, and even biological properties of novel derivatives of this compound without the need for their synthesis and testing. nih.govarxiv.org ML models, such as graph neural networks, can learn structure-property relationships from existing data to predict parameters like solubility, melting point, spectroscopic signatures, or catalytic activity. nih.govaalto.fiacs.org This in silico screening approach would allow researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources.

Table 5: AI and Machine Learning Applications for this compound Research
AI/ML ApplicationSpecific GoalRequired DataPotential Impact
Retrosynthetic AnalysisPropose novel, efficient, and sustainable synthetic routes. preprints.orgLarge, curated databases of chemical reactions (e.g., USPTO, Reaxys).Faster discovery of economically viable production methods.
Reaction OptimizationPredict optimal reaction conditions (temperature, solvent, catalyst) for maximum yield.High-throughput experimentation (HTE) data for similar reactions.Reduced development time and material waste.
Property PredictionForecast electronic, physical, or biological properties of virtual derivatives. nih.govnih.govComputed or experimental property data for a diverse set of organic molecules.Rational design of new catalysts or materials with desired functions.
Mechanism AnalysisIdentify patterns in computational data to predict reaction pathways and transition states.Datasets of DFT-calculated reaction coordinates and energies.Accelerated understanding of complex chemical reactivity.

Q & A

Q. What synthetic methodologies are recommended for 2-Mesityl-2-oxoacetamide in academic settings?

A common approach involves nucleophilic substitution reactions, where mesityl groups are introduced to an oxoacetamide backbone. For example, a base-mediated coupling of 2-chloroacetamide with mesityl derivatives (e.g., mesityl aldehyde or mesityl halide) in acetonitrile, followed by TLC monitoring and solvent evaporation under reduced pressure . Modifications may include optimizing reaction time (e.g., 24 hours) and stoichiometric ratios to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of mesityl protons (aromatic region) and carbonyl groups (δ ~170-200 ppm for C=O) .
  • FTIR : Identification of amide N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
  • Single-Crystal XRD : For resolving intramolecular hydrogen bonding and planar geometry, as seen in analogous oxoacetamides .

Q. How can researchers assess the purity of this compound?

Purity is validated via:

  • HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental Analysis : Confirming C, H, N, and O percentages within ±0.3% of theoretical values .
  • Melting Point Consistency : Compare observed values with literature data (if available).

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of this compound?

The compound may exist in keto-enol tautomeric forms. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) can predict stability:

  • Keto Form : Dominant due to resonance stabilization of the amide group.
  • Enol Form : Less stable but reactive in chelation or catalysis. Solvent polarity and temperature shifts can be studied via UV-Vis spectroscopy .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Contradictions arise from polymorphic variations or solvent inclusion. Mitigation steps:

  • Reproducibility Checks : Repeat synthesis and crystallization under controlled conditions (e.g., slow evaporation).
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions and identify packing anomalies .

Q. How can this compound be utilized in enzyme interaction studies?

Design in vitro assays using:

  • Molecular Docking : AutoDock Vina to predict binding affinity with target enzymes (e.g., proteases).
  • Kinetic Studies : Monitor enzyme inhibition via fluorogenic substrates and Lineweaver-Burk plots .

Methodological Guidance

Designing experiments to study photodegradation pathways

  • Experimental Setup : Expose solutions (in methanol/water) to UV light (254 nm) and analyze degradation products via LC-MS.
  • Control Variables : pH, oxygen levels, and light intensity .

Addressing discrepancies in spectroscopic vs. computational data

  • Benchmarking : Compare experimental NMR shifts with Gaussian-calculated values (GIAO method).
  • Error Analysis : Identify outliers (e.g., solvent effects) and refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.